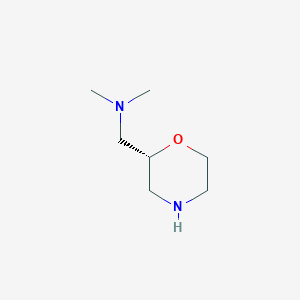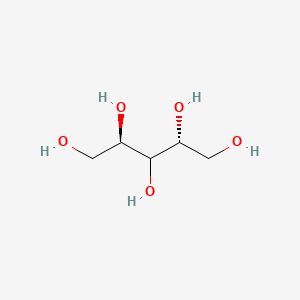
2-(Allylsulfonyl)-4-methylpyridine
Overview
Description
2-(Allylsulfonyl)-4-methylpyridine (ASMP) is an organic compound that is widely used in various scientific applications. ASMP is a versatile molecule that can be used in a variety of ways, from synthesis to chemical reactions and even pharmaceutical applications. It has a wide range of chemical and biological properties that make it an ideal choice for many scientific studies. In
Scientific Research Applications
Electrophoretic Separation
- Optimization of Electrophoretic Separation : The separation of substituted methylpyridines, like 2-(Allylsulfonyl)-4-methylpyridine, can be optimized in free solution capillary electrophoresis. This process utilizes a cationic surfactant to suppress electroosmotic flow, improving the separation efficiency (Wren, 1991).
Corrosion Inhibition
- Corrosion Inhibition Properties : Derivatives of 4-methylpyridine have been studied for their corrosion inhibition effects. For instance, 2-amino-4-methylpyridine has shown to increase the polarization resistance of mild steel in acidic solutions, demonstrating its potential as a corrosion inhibitor (Mert et al., 2014).
Hydrodesulfurization and Hydrodenitrogenation
- Influence on Hydrodesulfurization and Hydrodenitrogenation : Substituted pyridines, including 2-methylpyridine, have been observed to influence hydrodesulfurization and hydrodenitrogenation processes. They can inhibit or modify these processes, affecting the desulfurization and denitrogenation of various compounds (Egorova & Prins, 2004).
Organic Synthesis and Catalysis
- Palladium-Catalyzed Desulfinylative C–C Allylation : Research indicates the use of allylsulfonyl chlorides in palladium-catalyzed desulfinylative C–C coupling with Grignard reagents. This highlights a potential application of this compound in organic synthesis and catalysis (Volla, Dubbaka, & Vogel, 2009).
Enantioselective Catalysis
- Enantioselective Iridium-Catalyzed Allylic Substitution : Derivatives of 2-methylpyridine have been employed in enantioselective iridium-catalyzed allylic substitutions, offering pathways for synthesizing enantioenriched 2-substituted pyridines, important in natural products and pharmaceuticals (Liu & You, 2017).
Photochemical Applications
- Photochemical Dimerization : The study of 2-aminopyridines and 2-pyridones, including 2-amino-4-methylpyridine derivatives, under ultraviolet irradiation has shown potential for photochemical applications. This process results in the formation of dimers with unique chemical and physical properties (Taylor & Kan, 1963).
Fluorescent Labeling
- Fluorescent Labeling for Quantitative Analysis : α,β-Unsaturated carbonyl compounds and 2-methylpyridines with specific substituents can be used as fluorescent labeling reagents, as demonstrated in the quantitative analysis of carnitine (Nakaya et al., 1996).
Complex Synthesis and Characterization
- Synthesis of Metal Complexes : Research on synthesizing metal complexes, such as Cu(II) complexes with 2-amino-4-methylpyridine, has been explored. These complexes have been characterized for potential applications in various fields (Novianti & Hansongnern, 2017).
Properties
IUPAC Name |
4-methyl-2-prop-2-enylsulfonylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-3-6-13(11,12)9-7-8(2)4-5-10-9/h3-5,7H,1,6H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNCBSUJXXFIGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)S(=O)(=O)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2249891-89-0 | |
| Record name | 2-(Allylsulfonyl)-4-methylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-Chlorothiazolo[4,5-C]pyridine](/img/structure/B3028505.png)





![(2R)-2-[[(2R)-2-(2,4-Dioxo-1H-quinazolin-3-yl)-3-phenylpropanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B3028513.png)
